![molecular formula C16H13FO2 B2881774 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol CAS No. 477858-58-5](/img/structure/B2881774.png)
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol” is a chemical compound. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in various databases . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of chromanone derivatives, including compounds similar to 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol, have been extensively studied. For instance, the stereoselective photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state reveals the influence of halogen groups on the chromanone moiety for controlling molecular arrangement and reactivity. These studies are crucial for understanding the fundamental chemistry and potential applications of such compounds in materials science and organic synthesis (Cheng et al., 2012).
Optical Properties and Material Science Applications
Research into the optical properties of chromanone derivatives, including those with structures similar to this compound, highlights their potential in material science. For example, the serendipitous synthesis of new fluorescent dyes based on chromanone structures demonstrates strong blue emission in solution, indicating their usefulness as fluorophores in dye-sensitized materials and bioimaging applications (Teimouri, 2011).
Electrochemical Applications
Anodic monofluorination studies of chromone derivatives reveal selective fluorination strategies, showcasing the electrochemical utility of compounds structurally related to this compound. This selective fluorination process is critical for developing novel organofluorine compounds, which are valuable in pharmaceuticals, agrochemicals, and material science (Dawood & Fuchigami, 2001).
Biological and Medicinal Chemistry Applications
The synthesis and evaluation of organotin(IV) complexes based on Schiff bases, including structures related to this compound, have demonstrated potential anticancer properties. These studies are crucial for the development of new chemotherapeutic agents, underscoring the importance of chromanone derivatives in medicinal chemistry research (Basu Baul et al., 2009).
Chemosensor Development
Chromanol derivatives, similar in structure to this compound, have been explored for their chemosensor capabilities, particularly in the detection of metal ions and other analytes. This research highlights the potential of such compounds in environmental monitoring, biomedical diagnostics, and the development of sensory materials (Roy, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing various cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to cell cycle control and signal transduction .
Result of Action
Given its potential targets, the compound could influence various cellular processes, including cell cycle control and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJXEUAXSRXAK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)
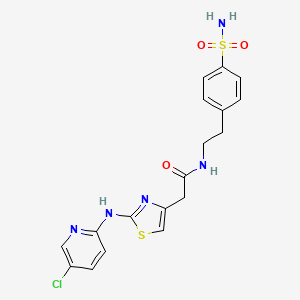

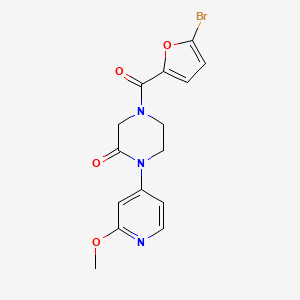
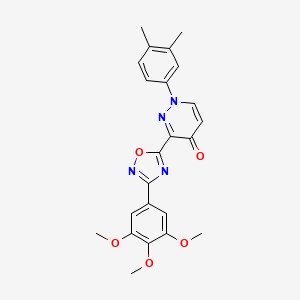

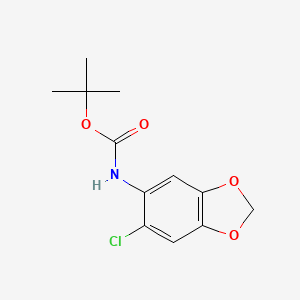
![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
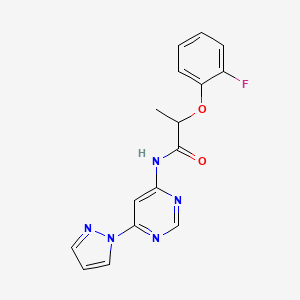
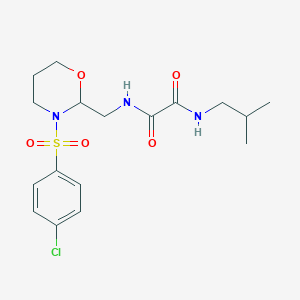
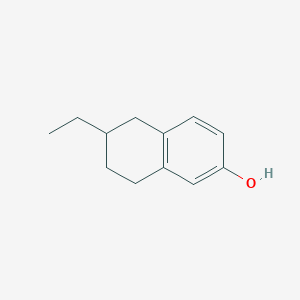

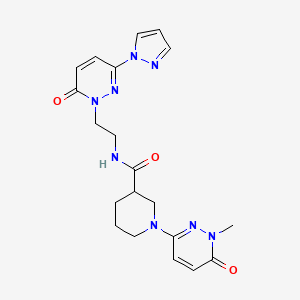
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)